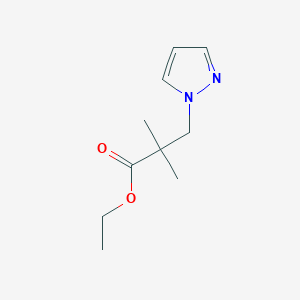

Ethyl 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

ethyl 2,2-dimethyl-3-pyrazol-1-ylpropanoate |

InChI |

InChI=1S/C10H16N2O2/c1-4-14-9(13)10(2,3)8-12-7-5-6-11-12/h5-7H,4,8H2,1-3H3 |

InChI Key |

KNNSDIRXYNZRPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)CN1C=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Direct N-Substitution of Pyrazoles with Alkyl Esters

One prominent method involves the direct N-substitution of pyrazoles with alkyl esters bearing suitable leaving groups or reactive centers. For example, the reaction of 3,5-dimethyl-1H-pyrazole with ethyl 2-bromo-2,2-dimethylpropanoate or related haloesters under basic conditions can yield the target compound through nucleophilic substitution at the pyrazole nitrogen.

- A representative procedure uses 3,5-dimethyl-1H-pyrazole and ethyl 2-bromo-2,2-dimethylpropanoate with potassium carbonate as the base in acetonitrile solvent, refluxed at approximately 80-85 °C for several hours (typically 5 h). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation in ice-cold water, filtration, and purification by column chromatography on silica gel.

Cyclocondensation Approaches Using Hydrazine and β-Ketoesters

Another widely employed method involves the cyclocondensation of hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole ring bearing ester functionalities.

For instance, the reaction of hydrazine hydrate with ethyl 2,2-dimethyl-3-oxobutanoate under reflux in ethanol, often in the presence of a base such as triethylamine, affords the pyrazole ring system substituted with the ethyl 2,2-dimethylpropanoate group at the 1-position.

This method allows for the construction of the pyrazole core with the ester substituent in a single step, often yielding high purity products with good to excellent yields (typically 70-90%) after workup and chromatographic purification.

1,3-Dipolar Cycloaddition of Diazocarbonyl Compounds

A more recent and efficient synthetic strategy involves the 1,3-dipolar cycloaddition of diazocarbonyl compounds with alkynes or related dipolarophiles.

For example, ethyl α-diazoacetate reacts with alkynes in the presence of catalysts such as zinc triflate and triethylamine to afford substituted pyrazoles, including those with ester substituents at the 1-position.

This method is notable for its mild reaction conditions, good regioselectivity, and high yields (up to 89%), making it a valuable approach for preparing this compound analogues.

Comparative Data Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Reaction Time | Yield (%) | Purification Method | Notes |

|---|---|---|---|---|---|

| N-Substitution with Haloester | 3,5-Dimethyl-1H-pyrazole, ethyl 2-bromo-2,2-dimethylpropanoate, K2CO3, acetonitrile, reflux | 5 h | 60-70 | Silica gel column chromatography | Straightforward, requires base and heating |

| Cyclocondensation with β-Ketoester | Hydrazine hydrate, ethyl 2,2-dimethyl-3-oxobutanoate, EtOH, triethylamine, reflux | 3-6 h | 70-90 | Chromatography, recrystallization | One-step pyrazole formation with ester group |

| 1,3-Dipolar Cycloaddition | Ethyl α-diazoacetate, alkyne, Zn(OTf)2 catalyst, Et3N, room temp to reflux | 1-4 h | 80-89 | Chromatography | High regioselectivity, mild conditions |

Research Discoveries and Notes on Preparation

The N-substitution method is classical and widely used but may suffer from moderate yields due to competing side reactions or steric hindrance from the 2,2-dimethyl substitution.

Cyclocondensation reactions benefit from the direct formation of the pyrazole ring and can be optimized by varying solvents, temperature, and base catalysts to improve yield and purity.

The 1,3-dipolar cycloaddition approach is emerging as a highly efficient and selective method, especially when catalyzed by Lewis acids such as zinc triflate, offering a promising route for synthesizing diverse pyrazole derivatives with ester substituents.

Purification generally involves silica gel column chromatography using gradient elution with solvents such as hexane, ethyl acetate, or tetrahydrofuran, depending on the polarity of the product and impurities.

Analytical characterization typically includes nuclear magnetic resonance spectroscopy (proton and carbon-13 NMR), mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Key Structural and Functional Differences

The most relevant analog identified in the literature is ethyl 2,2-dimethyl-3-(2-nitro-1H-imidazole-1-yl)propanoate (), which replaces the pyrazole ring with a 2-nitroimidazole group. Below is a comparative analysis:

Reactivity and Functional Implications

- Pyrazole vs. Imidazole Core: Pyrazole’s adjacent nitrogen atoms create a dipole moment distinct from imidazole’s non-adjacent N configuration. This difference influences hydrogen-bonding capabilities and interactions in supramolecular chemistry or biological systems.

- Nitro Group Impact : The nitroimidazole derivative’s nitro group enhances electrophilicity, enabling participation in redox reactions under hypoxic conditions. This property is exploited in drug delivery systems targeting low-oxygen environments (e.g., tumors) . In contrast, the pyrazole analog’s lack of a nitro group may prioritize stability in neutral or aerobic conditions.

- Synthetic Accessibility : The imidazole derivative’s synthesis requires harsh conditions (Cs₂CO₃, DMF, 80°C), suggesting lower reactivity of the nitroimidazole precursor compared to pyrazole. Pyrazole-based reactions () employ milder bases (triethylamine) and ambient temperatures, implying faster kinetics or higher inherent reactivity.

Biological Activity

Ethyl 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

This compound is a pyrazole derivative that exhibits significant interactions with various biological targets. Its structure allows it to participate in numerous biochemical reactions, making it a valuable compound for research and development.

The primary mechanism of action for this compound involves its interaction with cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular signaling pathways. The compound hydrolyzes cAMP, which can lead to alterations in cellular responses and signaling cascades.

Key Mechanistic Insights:

- Enzyme Interaction: The compound interacts with various enzymes and proteins, influencing their activity and stability.

- Cellular Penetration: It can penetrate cell membranes, allowing it to reach intracellular targets and modulate cellular functions.

- Subcellular Localization: The localization within different cellular compartments (cytoplasm, nucleus, mitochondria) affects its biological activity and function.

This compound has been shown to exhibit several biochemical properties that enhance its biological activity:

| Property | Description |

|---|---|

| Metal Ion Coordination | Forms complexes with metal ions like copper, enhancing catalytic properties. |

| Signaling Modulation | Influences kinase and phosphatase activities, affecting various signaling pathways. |

| Reactivity | Undergoes oxidation and reduction reactions, leading to the formation of various derivatives. |

Biological Activities

Research indicates that this compound has potential as an enzyme inhibitor and antimicrobial agent. Its derivatives have been investigated for their efficacy against various pathogens and their role in modulating immune responses.

Case Studies

- Antimicrobial Activity:

- Enzyme Inhibition:

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with ethyl 2-bromoacetate under basic conditions. This synthetic route is optimized for yield and purity in both laboratory and industrial settings.

Future Directions

Ongoing research aims to further elucidate the biological mechanisms underpinning the activity of this compound. Potential areas for exploration include:

- Development of Novel Derivatives: Modifying the structure to enhance potency and selectivity against specific biological targets.

- Clinical Applications: Investigating its therapeutic potential in treating diseases influenced by cAMP signaling pathways.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2,2-dimethyl-3-(1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions between pyrazole derivatives and ethyl bromoesters. For example, reacting 1H-pyrazole with ethyl 2,2-dimethyl-3-bromopropanoate in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours yields the target compound. Catalysts like tetrabutylammonium bromide (TBAB) can enhance reaction efficiency. Monitoring via thin-layer chromatography (TLC) or GC-MS ensures completion. Yields are sensitive to solvent purity, stoichiometric ratios, and temperature control .

| Key Reaction Parameters | Typical Conditions |

|---|---|

| Solvent | DMF or acetonitrile |

| Base | K₂CO₃ or NaH |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons), ester carbonyl (δ ~170 ppm in ¹³C), and dimethyl groups (δ ~1.2–1.5 ppm for CH₃).

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ should match the molecular weight (e.g., m/z 211.2 for C₁₁H₁₈N₂O₂). High-resolution MS (HRMS) confirms elemental composition.

- X-ray Crystallography : Resolves stereoelectronic effects and confirms spatial arrangement, though crystallization may require slow evaporation in ethanol/water mixtures .

Q. What safety precautions are necessary when handling this compound, given limited physicochemical data?

- Methodological Answer : Assume moderate toxicity based on structural analogs. Use PPE (nitrile gloves, lab coat) and respiratory protection (NIOSH-certified P95 respirator for dust/fumes). Work in a fume hood to minimize inhalation risks. Store in airtight containers at 2–8°C, avoiding incompatible materials like strong oxidizers. Toxicity testing (e.g., Ames test for mutagenicity) is recommended for long-term studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data arising from synthetic byproducts?

- Methodological Answer : Contradictions often stem from regioisomers or unreacted intermediates. Use 2D NMR (e.g., HSQC, HMBC) to differentiate pyrazole ring substitution patterns. LC-MS/MS with collision-induced dissociation (CID) identifies fragmentation pathways unique to the target compound. For example, a byproduct with an additional methyl group would show a distinct molecular ion shift (Δm/z +14). Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity with ≥95% HPLC area-under-curve (AUC) .

Q. What is the mechanistic rationale behind the compound’s potential biological activity?

- Methodological Answer : Pyrazole derivatives inhibit enzymes like cyclooxygenase (COX) or kinases via π-π stacking and hydrogen bonding. The ester group enhances membrane permeability, while the dimethyl moiety reduces metabolic degradation. In silico docking (AutoDock Vina) predicts binding affinity to COX-2 (PDB: 5KIR). Validate with in vitro assays :

- Enzyme Inhibition : Measure IC₅₀ using fluorogenic substrates.

- Cellular Uptake : Track intracellular concentrations via LC-MS in HEK-293 or HepG2 cells .

Q. How can researchers design a comparative study to evaluate substituent effects on reactivity and bioactivity?

- Methodological Answer : Synthesize analogs with varied substituents (e.g., nitro, amino, halogen) at the pyrazole 3- or 5-positions. Assess:

- Reactivity : Kinetic studies under standardized conditions (e.g., hydrolysis in pH 7.4 buffer at 37°C).

- Bioactivity : Dose-response curves in cell viability (MTT assay) and target binding (SPR spectroscopy).

Use multivariate analysis (PCA or PLS) to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity. Reference data for Ethyl 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propanoate (IC₅₀: 12 µM vs. COX-2) can guide structure-activity relationship (SAR) models .

Tables for Critical Data

Table 1 : Comparative NMR Data for Pyrazole Derivatives

| Compound | ¹H NMR (Pyrazole H) | ¹³C NMR (Ester COO) |

|---|---|---|

| This compound | δ 7.8–8.1 ppm | δ 169.5 ppm |

| Ethyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate | δ 7.6–7.9 ppm | δ 170.2 ppm |

Table 2 : Synthetic Yields Under Varied Conditions

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 78 |

| Acetonitrile | NaH | 60 | 65 |

| THF | DBU | 70 | 52 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.